Cas no 192725-39-6 (Lopinavir Metabolite M-1)

Lopinavir Metabolite M-1 化学的及び物理的性質
名前と識別子
-
- 1(2H)-Pyrimidineacetamide,N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-a-(1-methylethyl)-2,4-dioxo-, (aS)-
- Lopinavir Metabolite M-1
- 1(2H)-Pyrimidineacetamide,N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-p...
- 1(2H)-Pyrimidineacetamide,N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]te
- (2S,3S,5S)-2-(2,6-dimethylphenoxyacetyl)amino-3-hydroxy-5-(2S-(1-tetrahydropyrimid-2,4-dionyl)-3-methyl-butanoyl)amino-1,6-diphenylhexane
- (aS)-N-[(1S,3S,4S)-4-[[(2,6-Dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-a-(1-methylethyl)-2,4-dio
- (aS)-N-[(1S,3S,4S)-4-[[(2,6-Dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-a-(1-methylethyl)-2,4-dioxo-1(2H)-Pyrimidineacetami-de
- (aS)-N-[(1S,3S,4S)-4-[[(2,6-Dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-a-(1-methylethyl)-2,4-dioxo-1(2H)-Pyrimidineacetami-d
- (αS)-N-[(1S,3S,4S)-4-[[(2,6-DiMethylphenoxy)acetyl]aMino]-3-hydroxy-5-phenyl-1-(phenylMethyl)pentyl]tetrahydro-α-(1-Methylethyl)-2,4-dioxo-1(2H)-pyriMidineacetaMi- de
- (aS)-N-[(1S,3S,4S)-4-[[(2,6-Dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-α-(1-methylethyl)-2,4-dioxo-1(2H)-Pyrimidineacetami- de
- (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide
- UNII-FA4KE7HY7K
- Lopinavir M1 metabolite
- 192725-39-6
- (S)-N-[(S)-4-[2-(2,6-Dimethyl-phenoxy)-acetylamino]-3-(S)-hydroxy-5-phenyl-1-((S)-phenylmethyl)-pentyl]-2-(2,4-dioxo-tetrahydro-pyrimidin-1-yl)-3-methyl-butyramide
- CS-0133380
- AKOS040757133
- Lopinavir impurity E [WHO-IP]
- 4-Oxolopinavir
- HY-136703
- 4-Oxo-lopinavir
- Lopinavir (m1)
- BDBM50099842
- N-[(3S,5S)-4-[2-(2,6-Dimethyl-phenoxy)-acetylamino]-3-hydroxy-5-phenyl-1-((S)-phenylmethyl)-pentyl]-2-(2,4-dioxo-tetrahydro-pyrimidin-1-yl)-3-(S)-methyl-butyramide
- (S)-N-{(1S,3S,4S)-1-Benzyl-4-[2-(2,6-dimethyl-phenoxy)-ethanoylamino]-3-hydroxy-5-phenyl-pentyl}-2-(2,4-dioxo-tetrahydro-pyrimidin-1-yl)-3-methyl-butyramide
- 1(2H)-PYRIMIDINEACETAMIDE, N-((1S,3S,4S)-4-((2-(2,6-DIMETHYLPHENOXY)ACETYL)AMINO)-3-HYDROXY-5-PHENYL-1-(PHENYLMETHYL)PENTYL)TETRAHYDRO-.ALPHA.-(1-METHYLETHYL)-2,4-DIOXO-, (.ALPHA.S)-
- FA4KE7HY7K
- CHEMBL30185
- DES(2-oxo-tetrahydropyrimidinyl)-2,4-dioxo-tetrahydropyrimidinyllopinavir
- (2S)-N-[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-pentyl]-2-(2,4-dioxohexahydropyrimidin-1-yl)-3-methyl-butanamide
- 1(2H)-Pyrimidineacetamide, N-((1S,3S,4S)-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl)tetrahydro-alpha-(1-methylethyl)-2,4-dioxo-, (alphaS)-
- Lopinavir Metabolite M1
- (As)-N-[(1S,3S,4S)-4-[[(2,6-Dimethylphenoxy)Acetyl]Amino]-3-Hydroxy-5-Phenyl-1-(Phenylmethyl)Pentyl]Tetrahydro-A-(1-methylethyl)-2,4-Dioxo-1(2H)-Pyrimidineacetamide
- GLXC-15404
-
- インチ: InChI=1S/C37H46N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-31,34,42H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,43,46)/t29?,30?,31-,34-/m0/s1
- InChIKey: PSUMJBRVYHIASB-ZTPULBCWSA-N
- ほほえんだ: O=C1CCN([C@H](C(NC(C[C@@H](C(CC2C=CC=CC=2)NC(COC2C(C)=CC=CC=2C)=O)O)CC2C=CC=CC=2)=O)C(C)C)C(=O)N1
計算された属性
- せいみつぶんしりょう: 642.34200
- どういたいしつりょう: 642.342
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 47
- 回転可能化学結合数: 15
- 複雑さ: 1020
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 137A^2
- 疎水性パラメータ計算基準値(XlogP): 5.3
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 106-108°C
- ふってん: Not available
- フラッシュポイント: 94.4±0.0 °C
- 屈折率: 1.582
- PSA: 137.07000
- LogP: 5.63440
Lopinavir Metabolite M-1 セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
Lopinavir Metabolite M-1 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | L469485-2mg |
Lopinavir Metabolite M-1 |
192725-39-6 | 2mg |
$391.00 | 2023-05-18 | ||
TRC | L469485-1mg |
Lopinavir Metabolite M-1 |
192725-39-6 | 1mg |
$ 216.00 | 2023-09-07 | ||
TRC | L469485-5mg |
Lopinavir Metabolite M-1 |
192725-39-6 | 5mg |
$ 922.00 | 2023-09-07 | ||
TRC | L469485-10mg |
Lopinavir Metabolite M-1 |
192725-39-6 | 10mg |
$1671.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-211746-1 mg |
Lopinavir Metabolite M-1, |
192725-39-6 | 1mg |
¥4,137.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-211746-1mg |
Lopinavir Metabolite M-1, |
192725-39-6 | 1mg |
¥4137.00 | 2023-09-05 | ||
A2B Chem LLC | AD31457-1mg |
Lopinavir Metabolite M-1 |
192725-39-6 | 1mg |
$1332.00 | 2024-04-20 | ||
A2B Chem LLC | AD31457-5mg |
Lopinavir Metabolite M-1 |
192725-39-6 | 5mg |
$4050.00 | 2024-04-20 |
Lopinavir Metabolite M-1 関連文献
-
Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
Lopinavir Metabolite M-1に関する追加情報
Recent Advances in the Study of Lopinavir Metabolite M-1 (192725-39-6): Implications for Antiretroviral Therapy
The antiretroviral drug Lopinavir, widely used in combination with Ritonavir for the treatment of HIV-1 infection, undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Among these, Lopinavir Metabolite M-1 (Chemical Abstracts Service Registry Number: 192725-39-6) has garnered significant attention due to its potential pharmacological activity and implications for drug efficacy and safety. Recent studies have focused on elucidating the pharmacokinetic properties, metabolic pathways, and therapeutic potential of this metabolite, providing valuable insights for optimizing antiretroviral therapy.
A 2023 study published in the Journal of Antimicrobial Chemotherapy investigated the plasma concentrations of Lopinavir Metabolite M-1 in HIV-infected patients receiving Lopinavir/Ritonavir-based regimens. The research employed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to quantify M-1 levels and correlated them with virological outcomes. The findings revealed that M-1 accumulates at substantial concentrations in plasma, reaching approximately 30-40% of the parent drug levels, suggesting its potential contribution to the overall antiviral activity of the regimen.
Further research has explored the molecular interactions of M-1 with HIV-1 protease. Molecular docking simulations and enzymatic assays conducted by a team at the University of California, San Francisco (UCSF) demonstrated that M-1 maintains significant binding affinity to the protease active site, albeit with approximately 60% of the inhibitory potency of the parent Lopinavir. This residual activity may explain the observed clinical benefits in patients with partial resistance to Lopinavir, as M-1 could provide an additional layer of antiviral pressure.
The metabolic formation of M-1 has been another area of active investigation. A 2024 study in Drug Metabolism and Disposition characterized the cytochrome P450 isoforms responsible for M-1 production, identifying CYP3A4 as the primary enzyme involved. This finding has important implications for drug-drug interactions, particularly in patients receiving concomitant medications that induce or inhibit CYP3A4 activity. The study also reported considerable interindividual variability in M-1 formation rates, which may contribute to differences in treatment outcomes among patients.
Emerging evidence suggests that M-1 may have a distinct safety profile compared to the parent drug. Recent pharmacokinetic-pharmacodynamic modeling studies indicate that while M-1 retains antiviral activity, it appears to have reduced affinity for off-target proteins associated with Lopinavir's adverse effects, particularly lipid metabolism disturbances. This observation has sparked interest in exploring M-1 as a potential lead compound for developing next-generation protease inhibitors with improved safety profiles.
Current research efforts are also focusing on the analytical detection and quantification of M-1 in various biological matrices. A novel ultra-high-performance liquid chromatography (UHPLC) method developed in 2024 offers improved sensitivity for M-1 detection, with a lower limit of quantification of 0.5 ng/mL. This advancement enables more accurate monitoring of M-1 levels in clinical settings and could facilitate future studies on concentration-effect relationships.
In conclusion, recent studies on Lopinavir Metabolite M-1 (192725-39-6) have significantly enhanced our understanding of its role in antiretroviral therapy. The accumulated evidence suggests that M-1 contributes to the overall pharmacological activity of Lopinavir-containing regimens and may offer opportunities for therapeutic optimization. Future research directions include further characterization of M-1's antiviral mechanisms, exploration of its potential as a standalone therapeutic agent, and investigation of strategies to modulate its formation for improved treatment outcomes in HIV-infected patients.
192725-39-6 (Lopinavir Metabolite M-1) 関連製品
- 221553-72-6(Lopinavir Metabolite M-3/M-4)
- 192725-17-0(Lopinavir)
- 1956385-37-7((6-Methylchroman-3-YL)methanamine hcl)
- 2229638-40-6(2-amino-3-(5-chloro-1H-indol-2-yl)propan-1-ol)
- 313493-80-0(CID 1375606)
- 2034556-93-7(3-(3-chlorophenyl)-1-3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-ylpropan-1-one)
- 2098045-58-8(2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine)
- 1807168-91-7(3-Bromo-2,4-difluorophenacyl bromide)
- 890091-61-9(4-(4-Fluoro-phenyl)-2-thioxo-2,3-dihydro-thiazole-5-carbaldehyde)
- 886362-95-4(4-(1,8-naphthyridin-2-yl)butanoic acid)



